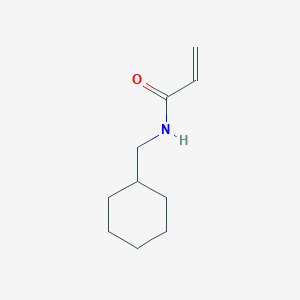

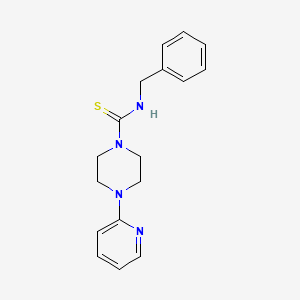

![molecular formula C18H21FN4O2S2 B2767174 N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-92-3](/img/structure/B2767174.png)

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a sulfanyl group. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The fluorophenyl group, for example, is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique

Fluorine-18 Labeled Antagonists for Imaging : Research has developed fluorine-18 labeled derivatives of WAY 100635 for potential use in imaging serotonin 5-HT1A receptors. These compounds, including variations with 4-fluorobenzoic acid and others, have been evaluated for their biological properties, suggesting their utility in brain imaging and receptor distribution studies (Lang et al., 1999).

Carbonic Anhydrase Inhibitors : Another study has synthesized sulfonamides, combining sulfanilamide or 5-amino-1,3,4-thiadiazole-2-sulfonamide with various chlorides to test as inhibitors for carbonic anhydrase isozymes. These compounds have shown promising results in inhibiting certain isozymes, which could be relevant for treating conditions like glaucoma or mountain sickness (Turkmen et al., 2005).

Fluorescence Effects in Molecular Aggregation Studies : The fluorescence properties of certain thiadiazole compounds in aqueous environments have been investigated, revealing potential applications in rapid analysis of conformational changes and aggregation effects. These findings could have implications for developing fluorescent markers or probes in biological and chemical research (Matwijczuk et al., 2017).

Microwave-Assisted Synthesis of Acetazolamide Conjugates : A study demonstrated the synthesis of acridine-acetazolamide conjugates using microwave irradiation. These conjugates were explored as inhibitors for carbonic anhydrases, showcasing a method that could streamline the development of therapeutics targeting various diseases (Ulus et al., 2016).

Inhibition of Tumor-Associated Isozyme IX : Halogenated sulfonamides have been synthesized and tested as inhibitors of the tumor-associated carbonic anhydrase IX isozyme. The potential of these compounds in cancer therapy highlights the broader application of such chemical frameworks in targeting tumor-associated enzymes (Ilies et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2S2/c19-14-8-6-12(7-9-14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZFUWCUTFWGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

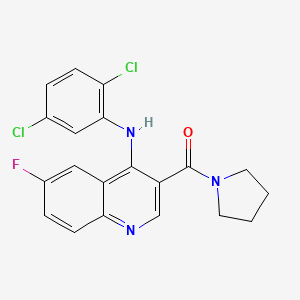

![4-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2767091.png)

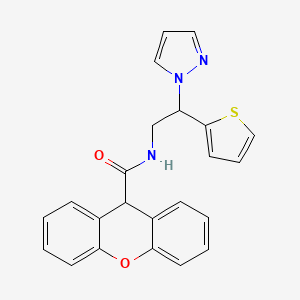

![3-Methoxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2767092.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2767100.png)

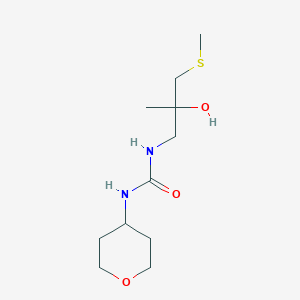

![6-methyl-4-oxo-N-(4-sulfamoylphenethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767101.png)

![2-Phenyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2767103.png)